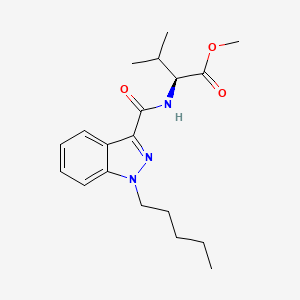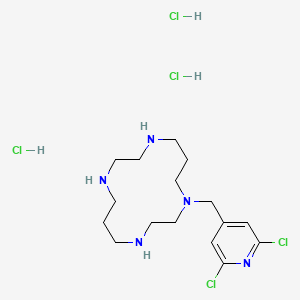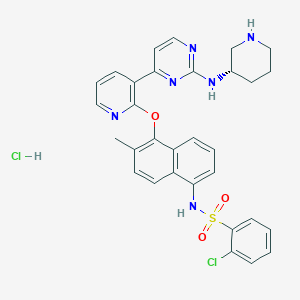
Amino-PEG7-alcohol
Vue d'ensemble
Description
Amino-PEG7-alcohol is a PEG derivative containing an amino group with a hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .
Molecular Structure Analysis
Amino-PEG7-alcohol has a molecular formula of C14H31NO7 . It contains an amino group and a hydroxyl group, which are connected by a polyethylene glycol (PEG) spacer .Chemical Reactions Analysis
The amino group in Amino-PEG7-alcohol is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Physical And Chemical Properties Analysis
Amino-PEG7-alcohol has a molecular weight of 325.4 g/mol . It is a PEG derivative, which means it is likely to be hydrophilic and soluble in water .Applications De Recherche Scientifique
- Field : Organic Chemistry
- Application : Amino alcohols are used as scaffolds in a diversity-oriented protocol for the development of libraries of small polycyclic molecules .
- Method : The design of the libraries is based on the iterative use of two powerful ring-forming reactions; a ring-closing metathesis and an intramolecular Diels-Alder reaction, to simultaneously introduce structural complexity and diversity .
- Results : This methodology allows for the creation of a diverse range of structures, increasing the potential for discovering new biologically active compounds .
- Field : Medicinal Chemistry
- Application : β-Amino alcohols have been used extensively as a powerful source of chirality in the synthesis of biologically active compounds .
- Method : Transformation of the hydroxy group of these β-amino alcohols into a good leaving group, by using trifluoroacetic anhydride, led to rearranged β-amino alcohols in good yields and with high enantiomeric excesses .
- Results : This rearrangement has allowed the transformation of substituted prolinols to substituted 3-hydroxypiperidines and linear β-amino alcohols, issued from natural amino acids, to rearranged β-amino alcohols .
Diversity-Oriented Synthesis
Synthesis of Biologically Active Compounds
- Field : Protein Engineering
- Application : Unnatural amino acids, which could include Amino-PEG7-alcohol, have gained significant attention in protein engineering and drug discovery as they allow the evolution of proteins with enhanced stability and activity .
- Method : The incorporation of unnatural amino acids into proteins offers a rational approach to engineer enzymes for designing efficient biocatalysts that exhibit versatile physicochemical properties and biological functions .
- Results : Unnatural amino acids offer a wide array of applications such as antibody-drug conjugates, probes for change in protein conformation and structure–activity relationships, peptide-based imaging, antimicrobial activities, etc .
- Field : Neurobiology
- Application : Scientists have been investigating a molecule in the brain tied to cellular communication to uncover important information about the proteins that do – and do not – influence alcohol drinking behavior .
- Method : Ethanol can directly interact with a component of BK channels, known as the α subunit, to facilitate their opening .
- Results : However, scientists at Scripps Research found that this interaction may not drive behaviors related to alcohol abuse as much as previously thought .
Reprogramming Natural Proteins Using Unnatural Amino Acids
Investigating a Molecular Target of Alcohol
- Field : Biotechnology
- Application : Alcohol dehydrogenases (ADHs) are used in the preparation of chiral pharmaceutical intermediates and fine chemicals .
- Method : This involves the use of ADHs in biological applications .
- Results : The latest advances in these applications have enhanced the industrial applications of ADH-related research .
- Field : Biochemistry
- Application : Unnatural amino acids can be incorporated into protein for protein labelling and post-translational modifications .
- Method : The incorporation of unnatural amino acids into proteins expands its functional diversity in biophysics, spectroscopy and optical probes, bio-orthogonal chemistry .
- Results : This dramatically expands the possibilities for using chiral building blocks and molecular scaffolds to construct combinatorial libraries .
Preparation of Chiral Pharmaceutical Intermediates and Fine Chemicals
Protein Labelling and Post-Translational Modifications
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO7/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h16H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJOLBMLEZIVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-PEG7-alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605386.png)
![2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid](/img/structure/B605387.png)
![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)






![2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol](/img/structure/B605407.png)
